

Head-to-Head Comparison: PF-04822163 and DSR-141562 as PDE1B Inhibitors

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Compound of Interest		
Compound Name:	PF-04822163	
Cat. No.:	B15578039	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent phosphodiesterase 1 (PDE1) inhibitors: **PF-04822163** and DSR-141562. Both compounds are recognized for their ability to penetrate the central nervous system and their high selectivity for the PDE1B isoform, a key target in neurological and psychiatric research.

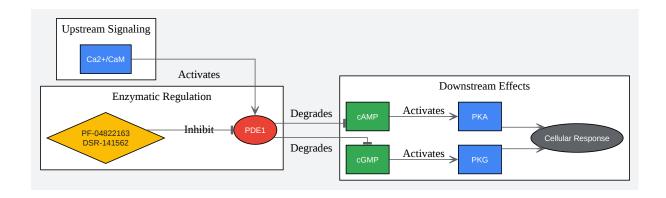
This document summarizes their in vitro potency, selectivity, and available preclinical data in relevant animal models. Detailed experimental protocols for the key assays are also provided to support the interpretation of the presented data and facilitate future research.

Mechanism of Action: PDE1 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family, which includes isoforms PDE1A, PDE1B, and PDE1C, is unique in its activation by the calcium-calmodulin (Ca2+/CaM) complex. PDE1B is predominantly expressed in the brain, particularly in regions associated with dopaminergic and glutamatergic signaling, making it an attractive therapeutic target for central nervous system disorders.[1]

By inhibiting PDE1, compounds like **PF-04822163** and DSR-141562 prevent the degradation of cAMP and cGMP. This leads to the accumulation of these second messengers and subsequent activation of downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), which modulate neuronal function.





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Figure 1: Simplified PDE1 signaling pathway and point of inhibition.

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for **PF-04822163** and DSR-141562, focusing on their in vitro potency and selectivity.

Table 1: In Vitro Potency (IC50) Against PDE1 Isoforms

Compound	PDE1A IC50 (nM)	PDE1B IC50 (nM)	PDE1C IC50 (nM)
PF-04822163	2.0[2]	2.4[2][3][4][5]	7.0[2]
DSR-141562	97.6[6][7]	43.9[6][7]	431.8[6][7]

Table 2: Selectivity Profile



Compound	Target	IC50 (nM)	Selectivity Notes
PF-04822163	PDE1B	2.4	>100-fold selectivity over other PDEs.[2]
DSR-141562	PDE1B	43.9	2.2-fold and 9.8-fold selectivity for PDE1B over PDE1A and PDE1C, respectively. [7]
PDE2A	2480	Demonstrates high selectivity for the PDE1 family over other PDE families.[7]	

Preclinical Efficacy in Animal Models

DSR-141562 has been evaluated in rodent models relevant to the symptoms of schizophrenia.

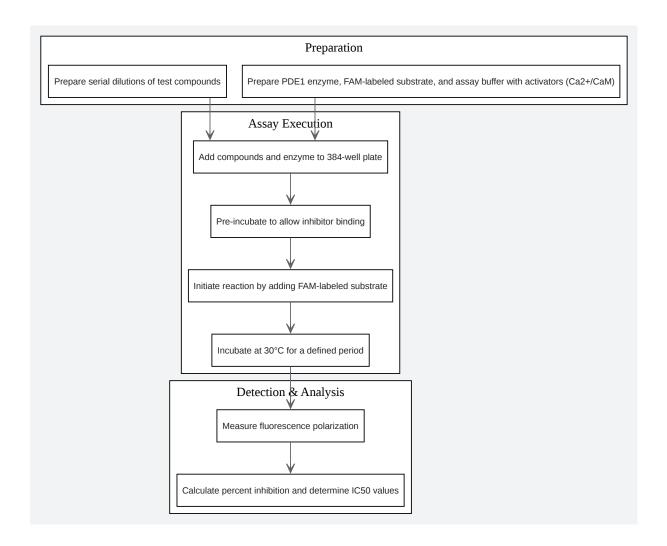
Table 3: In Vivo Effects of DSR-141562

Animal Model	Effect	Active Dose Range (mg/kg)
Methamphetamine-Induced Hyperactivity (Rat)	Inhibition of hyperlocomotion	3-30[1][6][7]
Phencyclidine-Induced Social Interaction Deficit (Mouse)	Reversal of deficit	0.3-3[1][6]
Phencyclidine-Induced Novel Object Recognition Deficit (Rat)	Reversal of deficit	0.3-3[1]

Experimental Protocols In Vitro PDE1 Inhibition Assay



A common method for determining the in vitro potency of PDE1 inhibitors is the fluorescence polarization (FP) assay.



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Figure 2: General workflow for an in vitro PDE1 inhibition assay.



Principle: This assay measures the change in polarization of fluorescently labeled cAMP or cGMP. In the absence of an inhibitor, PDE1 hydrolyzes the substrate, and the resulting monophosphate is bound by a larger molecule, leading to high polarization. In the presence of an inhibitor, the substrate remains intact and rotates freely, resulting in low polarization.[8][9] [10]

Detailed Steps:

- Reagent Preparation: Recombinant human PDE1 enzyme, a fluorescently labeled substrate (e.g., FAM-cAMP), and assay buffer containing Ca2+ and calmodulin are prepared.[8][9]
- Compound Plating: Test compounds are serially diluted and added to a microplate.
- Enzyme Addition and Pre-incubation: The PDE1 enzyme is added to the wells, and the plate is incubated to allow for inhibitor binding.[10]
- Reaction Initiation: The reaction is started by the addition of the fluorescently labeled substrate.
- Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).[8]
- Detection: Fluorescence polarization is measured using a plate reader.
- Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the compound concentration.[10]

Methamphetamine-Induced Hyperactivity in Rats

This model is used to assess the potential antipsychotic-like activity of a compound, particularly its ability to counteract dopamine hyperfunction.

Principle: Administration of psychostimulants like methamphetamine increases locomotor activity in rodents. A test compound's ability to attenuate this hyperactivity suggests a potential to modulate dopamine signaling.

Detailed Steps:



- Acclimation: Rats are habituated to the testing environment (e.g., open-field arenas).
- Compound Administration: Test compounds (e.g., DSR-141562) or vehicle are administered orally or via another appropriate route.
- Methamphetamine Challenge: After a set pre-treatment time, rats are injected with methamphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperactivity.[11][12]
- Locomotor Activity Recording: The animals are immediately placed back into the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes) using automated tracking systems.
- Data Analysis: The locomotor activity of the compound-treated group is compared to that of the vehicle-treated group to determine the extent of inhibition of methamphetamine-induced hyperactivity.

Novel Object Recognition (NOR) Test in Rodents

The NOR test evaluates a rodent's cognitive function, specifically recognition memory.

Principle: This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[13][14] An inability to distinguish between the novel and familiar objects indicates a memory deficit.

Detailed Steps:

- Habituation Phase: The animal is allowed to freely explore an empty open-field arena to acclimate to the environment.[14]
- Familiarization/Training Phase (T1): The animal is placed in the arena containing two
 identical objects and is allowed to explore them for a set period. The time spent exploring
 each object is recorded.[14]
- Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
- Test Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is



recorded.[14][15]

 Data Analysis: A discrimination index is calculated based on the time spent exploring the novel object versus the familiar one. A higher index in the compound-treated group compared to a vehicle-treated, memory-impaired group indicates cognitive enhancement.

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